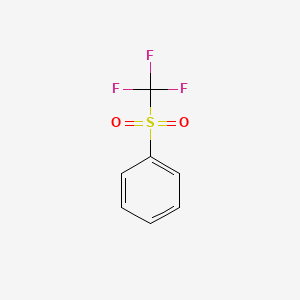

Phenyl trifluoromethyl sulfone

Beschreibung

The strategic incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern chemical sciences, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. cas.cn Among these, the trifluoromethyl group (-CF3) is of paramount importance. tcichemicals.com Its unique electronic properties and steric profile can dramatically influence the physical, chemical, and biological characteristics of a parent molecule. tcichemicals.comresearchgate.net This has led to the development of specialized reagents designed to introduce this valuable moiety. One such key reagent is phenyl trifluoromethyl sulfone, a stable and versatile compound that serves as an effective source for the trifluoromethyl group in a variety of chemical transformations. ontosight.aicas.cn

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trifluoromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGBQYFXKAKWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879040 | |

| Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426-58-4 | |

| Record name | Phenyl trifluoromethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Trifluoromethyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl Trifluoromethyl Sulfone and Its Analogues

Established Synthetic Pathways to Phenyl Trifluoromethyl Sulfone

Several reliable methods have been developed for the synthesis of this compound, starting from various precursors.

The reaction of trifluoromethane (B1200692) with diphenyl disulfide leads to the formation of phenyl trifluoromethyl sulfide (B99878). Subsequent oxidation of the sulfide yields the corresponding sulfoxide (B87167) and then the sulfone. This method provides a valuable route from a simple and readily available fluorinated starting material. cas.cnacs.orgacs.org

A common and direct route to this compound is the oxidation of phenyl trifluoromethyl sulfide. Various oxidizing agents can be employed for this transformation, with the choice of reagent and conditions influencing the reaction's efficiency and selectivity.

One effective method involves the use of hydrogen peroxide in trifluoroacetic acid (TFA). While selective oxidation to the sulfoxide can be achieved under milder conditions, the formation of the sulfone requires more forcing conditions. Specifically, using 2.4 equivalents of hydrogen peroxide at 60 °C in TFA leads to a 96% yield of this compound. rsc.orgnih.govrsc.org

Other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are also utilized. rsc.org However, oxidation with m-CPBA can sometimes lead to mixtures of the sulfoxide and sulfone, requiring careful control of the reaction temperature. nih.gov Another approach employs sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), which can effectively oxidize sulfides to sulfones. rsc.org

Table 1: Oxidation of Phenyl Trifluoromethyl Sulfide to this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Hydrogen Peroxide (2.4 eq.) | TFA | 60 | 96 | rsc.orgnih.gov |

| m-CPBA | DCM | Not specified | Good | rsc.org |

| NaOCl·5H₂O | Water/MeCN | Not specified | Good | rsc.org |

A highly efficient and practical synthesis of aryl trifluoromethyl sulfones has been developed utilizing a tandem reaction of arylsulfonyl chlorides with Umemoto's reagent II. researchgate.netlookchem.com This method is characterized by its simple operational procedure, mild reaction conditions, broad substrate scope, and high product yields, making it suitable for scalable synthesis. researchgate.netlookchem.comresearchgate.net Umemoto's reagents are electrophilic trifluoromethylating agents, and their reaction with arylsulfonyl chlorides provides a direct route to the desired sulfones. researchgate.nettcichemicals.com

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. The trifluoromethylation of arylsulfinates is a notable application in the synthesis of aryl trifluoromethyl sulfones.

One such method involves the copper-catalyzed reaction of arylsulfinates with Togni's reagent, an electrophilic trifluoromethylating agent. This approach affords aryl trifluoromethyl sulfones in moderate to good yields and is compatible with a wide range of functional groups on the arylsulfinate. researchgate.net

Another strategy employs the reaction of sodium benzenesulfinate (B1229208) with thiophenium salts, which also produces this compound in good yields. researchgate.net More recently, a red-light-mediated copper-catalyzed photoredox catalysis has been developed for the difunctionalization of alkenes, which can involve sulfinate salts and a trifluoromethyl source to generate sulfonyltrifluoromethylated products. nih.govd-nb.info

Table 2: Copper-Catalyzed Synthesis of this compound

| Trifluoromethyl Source | Arylsulfinate | Catalyst System | Yield | Reference(s) |

|---|---|---|---|---|

| Togni's Reagent | Arylsulfinates | Copper Catalyst | Moderate to Good | researchgate.net |

| Thiophenium Salts | Sodium Benzenesulfinate | Not specified | Good | researchgate.net |

| TTCF₃⁺OTF⁻ | Sodium Benzenesulfinate | CuCl₂ / Os(bptpy)₂(PF₆)₂ | Good | nih.govd-nb.info |

Synthesis of Related Trifluoromethyl Sulfonyl Derivatives for Advanced Applications

The synthetic methodologies for this compound can be extended to produce more complex analogues with tailored properties for specific applications.

3,5-Bis(trifluoromethyl)phenyl sulfones are valuable reagents, particularly in applications like the Julia-Kocienski olefination, due to the high electron-withdrawing nature of the two trifluoromethyl groups. acs.orgresearchgate.netnih.govidexlab.com These compounds are readily prepared from commercially available 3,5-bis(trifluoromethyl)benzenethiol. acs.orgresearchgate.netnih.govidexlab.com

The general synthetic scheme is as follows:

Alkylation: 3,5-Bis(trifluoromethyl)benzenethiol is deprotonated with a base, such as sodium hydride, and then reacted with an alkyl halide to form the corresponding sulfide.

Oxidation: The sulfide is subsequently oxidized to the sulfone using an oxidizing agent like m-CPBA or hydrogen peroxide. researchgate.netumich.edu

Table 3: Synthesis of Representative 3,5-Bis(trifluoromethyl)phenyl Sulfones

| Alkyl Group | Overall Yield (%) | Reference(s) |

|---|---|---|

| Benzyl (B1604629) | 93 | researchgate.net |

| Methyl | High | nih.gov |

| Ethyl | High | acs.orgnih.gov |

| Isopropyl | High | acs.orgnih.gov |

Synthesis of Perfluoroalkyl Phenyl Sulfones

The synthesis of perfluoroalkyl phenyl sulfones, particularly this compound, can be achieved through several strategic approaches. One prominent method involves the reaction between arylsulfonyl chlorides and an electrophilic trifluoromethylating agent, such as Umemoto's reagent. researchgate.net This tandem reaction is noted for its operational simplicity, mild conditions, and high product yields across a wide range of substrates. researchgate.net

Perfluoroalkyl phenyl sulfones themselves are valuable reagents for introducing perfluoroalkyl groups into other molecules. organic-chemistry.org For instance, this compound (PhSO₂CF₃) and pentafluoroethyl phenyl sulfone (PhSO₂CF₂CF₃) serve as efficient sources of trifluoromethyl and pentafluoroethyl anions, respectively. organic-chemistry.org This transformation is typically induced by an alkoxide base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). organic-chemistry.orgbeilstein-journals.org The in-situ generated perfluoroalkyl anion can then react with various electrophiles, including aldehydes, ketones, and imines, to produce the corresponding perfluoroalkylated alcohols and amines. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to a diverse range of carbonyl compounds and imines, demonstrating its utility in synthesizing valuable fluorinated molecules. organic-chemistry.org

The reaction's efficiency is often dependent on conditions such as temperature and the choice of base. organic-chemistry.org Studies have shown that using excess t-BuOK at low temperatures (-78°C) can lead to high yields of the desired perfluoroalkylated products. organic-chemistry.org The versatility of this approach is highlighted by its application in the diastereoselective trifluoromethylation of homochiral sulfinimines, which produces enantiomerically enriched sulfinamides with high precision. organic-chemistry.org

| Substrate | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | α-Trifluoromethyl Alcohol | t-BuOK, DMF | 95 |

| 4-Methoxybenzaldehyde | α-Trifluoromethyl Alcohol | t-BuOK, DMF | 98 |

| N-Benzylideneaniline | α-Trifluoromethyl Amine | t-BuOK, DMF | 96 |

| N-(4-Methoxybenzylidene)aniline | α-Trifluoromethyl Amine | t-BuOK, DMF | 99 |

| Acetophenone | α-Trifluoromethyl Alcohol | t-BuOK, DMF | 85 |

Synthesis of Azidodifluoromethyl Phenyl Sulfone

A stable, fluorinated azide (B81097), azidodifluoromethyl phenyl sulfone (PhSO₂CF₂N₃), has been synthesized efficiently on a multi-gram scale. nih.govacs.orgacs.org The synthesis starts from the commercially available difluoromethyl phenyl sulfone (PhSO₂CF₂H). acs.org The core of the method involves the deprotonation of difluoromethyl phenyl sulfone with a strong base, followed by quenching with an azide source. nih.gov

In a typical procedure, difluoromethyl phenyl sulfone is treated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at a low temperature of -50 °C. nih.gov The resulting carbanion is then reacted with tosyl azide (TsN₃). nih.gov The reaction is monitored for completion and then quenched with aqueous acid. nih.gov This process affords the desired azidodifluoromethyl phenyl sulfone as a pale-yellow oil in high yield (90%). nih.govacs.org An alternative approach uses lithium t-butoxide (t-BuOLi) for deprotonation and nonaflyl azide (NfN₃) as the azide source, which also produces the target azide in good yield. nih.gov This compound serves as a valuable building block, for example, in azide-alkyne cycloaddition reactions to form various N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles. nih.govacs.org

| Starting Material | Reagents | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Difluoromethyl phenyl sulfone | 1. Potassium tert-butoxide (t-BuOK) 2. Tosyl azide (TsN₃) | DMF | -50 °C | Azidodifluoromethyl phenyl sulfone | 90 |

Radiosynthesis of ¹⁸F-labeled Aryl Trifluoromethyl Sulfones for Positron Emission Tomography

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of research in nuclear medicine and drug discovery. d-nb.infonih.gov Specifically, molecules containing the trifluoromethyl (CF₃) group are of high interest, and methods for incorporating the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into this group are highly sought after. nih.govresearchgate.net

A general and operationally straightforward method for the radiosynthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones has been developed. d-nb.infonih.gov This approach begins with widely available precursors, namely (hetero)aryl sulfonyl fluorides, and utilizes the [¹⁸F]Ruppert-Prakash reagent ([¹⁸F]TMSCF₃) for trifluoromethylation. researchgate.netd-nb.inforesearchgate.net The reaction proceeds rapidly, typically within five minutes at room temperature, in the presence of an initiator such as tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) in a solvent like DMF. d-nb.inforesearchgate.net

This radiosynthesis protocol exhibits excellent functional group tolerance, as demonstrated by the successful ¹⁸F-labeling of over 40 different compounds. nih.govresearchgate.net The method's applicability has been confirmed through the radiolabeling of bioactive molecules, highlighting its potential for producing novel PET tracers. d-nb.infonih.govresearchgate.net This work significantly expands the chemical space of ¹⁸F-labeled structural motifs available for PET imaging. researchgate.netnih.gov

| Precursor (Aryl Sulfonyl Fluoride) | Reaction Time | Temperature | Radiochemical Conversion (RCC, %) |

|---|---|---|---|

| Phenylsulfonyl fluoride | 5 min | 20 °C | 95 ± 2 |

| 4-Methylphenylsulfonyl fluoride | 5 min | 20 °C | 98 ± 1 |

| 4-Methoxyphenylsulfonyl fluoride | 5 min | 20 °C | 99 ± 1 |

| 4-Chlorophenylsulfonyl fluoride | 5 min | 20 °C | 96 ± 2 |

| 4-Nitrophenylsulfonyl fluoride | 5 min | 20 °C | 41 ± 3 |

| Naphthalene-2-sulfonyl fluoride | 5 min | 20 °C | 99 ± 1 |

Mechanistic Studies of Phenyl Trifluoromethyl Sulfone in Organic Transformations

Nucleophilic Trifluoromethylation Pathways

Phenyl trifluoromethyl sulfone has been effectively employed as a source of a nucleophilic trifluoromethyl moiety. These methods rely on the generation of a trifluoromethyl anion (CF₃⁻) synthon, which can then react with a variety of electrophilic substrates.

Alkoxide- and Hydroxide-Induced Trifluoromethylation of Carbonyl Compounds and Electrophiles

The reaction of this compound with strong nucleophilic bases, such as potassium tert-butoxide (t-BuOK) or potassium hydroxide (B78521) (KOH), provides an efficient route for the trifluoromethylation of non-enolizable carbonyl compounds and other electrophiles. Current time information in Bangalore, IN.cas.cnbeilstein-journals.org This methodology was pioneered by G. K. Surya Prakash, Jinbo Hu, and George A. Olah, who demonstrated that this compound, as well as the corresponding sulfoxide (B87167) (PhSOCF₃), can act as a "CF₃⁻" synthon. Current time information in Bangalore, IN.cas.cn

The proposed mechanism involves the nucleophilic attack of the alkoxide or hydroxide ion on the sulfur atom of the sulfone. This attack leads to the cleavage of the sulfur-carbon bond, releasing a trifluoromethyl anion and forming a benzenesulfonate (B1194179) ester or salt. Current time information in Bangalore, IN.acs.org The driving force for this substitution is the formation of a strong sulfur-oxygen bond and the high polarity of the C-S bond in the sulfone. Current time information in Bangalore, IN.cas.cn The in situ generated trifluoromethyl anion then adds to an electrophile, such as an aldehyde or ketone, present in the reaction mixture. Current time information in Bangalore, IN.organic-chemistry.org

This method is particularly effective for non-enolizable aldehydes and ketones, affording the corresponding trifluoromethylated alcohols in good to high yields. Current time information in Bangalore, IN.nih.govthieme-connect.com For enolizable carbonyl compounds, competing aldol (B89426) reactions can lead to lower yields of the desired trifluoromethylated product. Current time information in Bangalore, IN. The reaction has also been successfully applied to the trifluoromethylation of disulfides, yielding trifluoromethyl thioethers. Current time information in Bangalore, IN.

The reaction conditions are typically mild, often carried out at low temperatures (e.g., -50 °C) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Current time information in Bangalore, IN.organic-chemistry.org The use of excess aldehyde can improve the yield with respect to the sulfone. Current time information in Bangalore, IN.cas.cn An advantage of this method is the straightforward workup, as the byproduct, tert-butyl benzenesulfonate, can be easily hydrolyzed. Current time information in Bangalore, IN.

Table 1: Alkoxide-Induced Trifluoromethylation of Carbonyl Compounds with this compound

| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzaldehyde | t-BuOK | DMF | -50 | 1 | 1-Phenyl-2,2,2-trifluoroethanol | 71 Current time information in Bangalore, IN. |

| 2 | 4-Methoxybenzaldehyde | t-BuOK | DMF | -50 | 1 | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 85 Current time information in Bangalore, IN. |

| 3 | 4-Chlorobenzaldehyde | t-BuOK | DMF | -50 | 1 | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 81 Current time information in Bangalore, IN. |

| 4 | Benzophenone | t-BuOK | DMF | -20 to 25 | 3 | 1,1-Diphenyl-2,2,2-trifluoroethanol | 91 Current time information in Bangalore, IN. |

| 5 | 4,4'-Dimethoxybenzophenone | t-BuOK | DMF | 25 | 3 | 1,1-Bis(4-methoxyphenyl)-2,2,2-trifluoroethanol | 95 Current time information in Bangalore, IN. |

Magnesium Metal-Mediated Reductive Trifluoromethylation

An alternative nucleophilic trifluoromethylation pathway involves the use of magnesium metal to induce a reductive desulfonylation of this compound. cas.cnorganic-chemistry.org This method, developed by Jinbo Hu and colleagues, is effective for the trifluoromethylation of both non-enolizable and enolizable aldehydes. cas.cnorganic-chemistry.orgthieme-connect.com

The reaction is typically carried out in the presence of magnesium turnings activated with a catalytic amount of mercury(II) chloride in a polar aprotic solvent like DMF or DMSO. cas.cnorganic-chemistry.org The proposed mechanism involves a single-electron transfer (SET) from the magnesium metal to the this compound. organic-chemistry.org This SET facilitates the reductive cleavage of the C-S bond, generating a trifluoromethyl anion equivalent and magnesium benzenesulfinate (B1229208). cas.cnorganic-chemistry.org The trifluoromethyl anion then attacks the aldehyde to form the trifluoromethyl carbinol product. organic-chemistry.org

This reductive method offers an advantage over the alkoxide-induced pathway for enolizable aldehydes, providing better yields in some cases. cas.cnorganic-chemistry.org The reaction conditions are generally mild, with temperatures ranging from -15 °C to room temperature. organic-chemistry.org The scope of the reaction is broad, although aldehydes bearing strong electron-withdrawing groups may give lower yields due to competing reduction and pinacol (B44631) coupling side reactions. cas.cnorganic-chemistry.org

Table 2: Magnesium-Mediated Reductive Trifluoromethylation of Aldehydes

| Entry | Aldehyde | Reductant/Activator | Solvent | Temperature | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | Mg / HgCl₂ | DMF | -15 °C to rt | 88 cas.cn |

| 2 | 4-Methylbenzaldehyde | Mg / HgCl₂ | DMF | -15 °C to rt | 85 cas.cn |

| 3 | 4-Fluorobenzaldehyde | Mg / HgCl₂ | DMF | -15 °C to rt | 75 cas.cn |

| 4 | 2-Naphthaldehyde | Mg / HgCl₂ | DMF | -15 °C to rt | 81 cas.cn |

| 5 | Cyclohexanecarboxaldehyde | Mg / HgCl₂ | DMF | -15 °C to rt | 55 cas.cn |

Generation of Trifluoromethyl Anion (CF₃⁻) Synthon

Both the alkoxide/hydroxide-induced and the magnesium-mediated pathways rely on this compound as a precursor to a trifluoromethyl anion (CF₃⁻) synthon. Current time information in Bangalore, IN.cas.cnacs.orgorganic-chemistry.org The trifluoromethyl anion itself is a highly unstable species. cas.cn Therefore, these methods generate it in situ, where it is immediately trapped by an electrophile.

In the base-induced method, the nucleophilic attack of an alkoxide (RO⁻) on the sulfone's sulfur atom directly displaces the CF₃ group as an anion. Current time information in Bangalore, IN.cas.cn

PhSO₂CF₃ + RO⁻ → [PhSO₂(OR)CF₃]⁻ → PhSO₃R + CF₃⁻

This process is analogous to the cleavage of benzenesulfonyl halides by alkoxides. Current time information in Bangalore, IN.cas.cn The stability of the resulting benzenesulfonate ester drives the reaction forward.

In the reductive pathway, the single-electron transfer from magnesium metal to the sulfone results in a radical anion, which then fragments to release the trifluoromethyl anion and a sulfinate salt. cas.cnorganic-chemistry.org

PhSO₂CF₃ + Mg → [PhSO₂CF₃]•⁻ Mg²⁺ → PhSO₂⁻ Mg²⁺ + CF₃• CF₃• + e⁻ (from Mg) → CF₃⁻

In both cases, this compound serves as a stable, solid, and convenient source for what is formally a trifluoromethyl anion, enabling nucleophilic trifluoromethylation reactions under relatively mild conditions. Current time information in Bangalore, IN.cas.cn

Electrophilic Trifluoromethylation Strategies

While this compound itself is primarily a nucleophilic trifluoromethylating agent precursor, its corresponding sulfoxide, phenyl trifluoromethyl sulfoxide, is a key starting material for the synthesis of potent electrophilic trifluoromethylating agents.

Development of S-(Trifluoromethyl)diarylsulfonium Salts from Phenyl Trifluoromethyl Sulfoxide

Electrophilic trifluoromethylation often employs reagents that can deliver a "CF₃⁺" equivalent to a nucleophile. A significant class of such reagents is the S-(trifluoromethyl)diarylsulfonium salts. In 1998, Shreeve and co-workers developed a straightforward synthesis of these salts starting from phenyl trifluoromethyl sulfoxide. beilstein-journals.orgacs.orgnih.gov

The method involves the treatment of phenyl trifluoromethyl sulfoxide with an aromatic compound (such as benzene, fluorobenzene, or 1,3-difluorobenzene) in the presence of trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) at room temperature. beilstein-journals.org This reaction proceeds via an intermolecular condensation to afford the corresponding S-(trifluoromethyl)diarylsulfonium triflate in good yields. beilstein-journals.org

PhS(O)CF₃ + ArH + (CF₃SO₂)₂O → [Ar-S⁺(CF₃)-Ph] OTf⁻

These sulfonium (B1226848) salts are typically stable, crystalline solids that can be purified by column chromatography and recrystallization. beilstein-journals.org The electrophilicity of the reagent, and thus its trifluoromethylating potential, can be tuned by introducing electron-withdrawing or electron-donating substituents onto the aryl rings. acs.org For instance, placing fluorine atoms on the phenyl ring increases the reactivity of the sulfonium salt. acs.org

Reactivity with Aromatic Systems

The S-(trifluoromethyl)diarylsulfonium salts synthesized from phenyl trifluoromethyl sulfoxide are effective reagents for the electrophilic trifluoromethylation of a variety of nucleophilic aromatic and heteroaromatic systems. acs.orgnih.gov

These reagents react under mild conditions with electron-rich aromatic compounds such as p-hydroquinone, pyrrole (B145914), and aniline (B41778) to provide the corresponding C-trifluoromethylated products in moderate to high yields. acs.org For example, the reaction of S-(trifluoromethyl)diphenylsulfonium triflate with pyrrole selectively yields 2-trifluoromethylpyrrole. acs.org With aniline, a mixture of 2-trifluoromethylaniline and 4-trifluoromethylaniline is typically obtained. acs.org

The reactivity of these sulfonium salts is not limited to C-nucleophiles. They have also been shown to trifluoromethylate S-nucleophiles, such as thiophenolates, which was one of the earliest demonstrations of their electrophilic nature by Yagupolskii. wikipedia.org The development of these reagents has significantly expanded the toolbox for creating C-CF₃ bonds in aromatic systems, which is a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. conicet.gov.arconicet.gov.ar

Radical Trifluoromethylation Reactions

This compound as a Trifluoromethyl Radical Precursor (CF3•)

This compound (PhSO₂CF₃) has traditionally been utilized as a nucleophilic trifluoromethylating agent. cas.cnrsc.orgresearchgate.net However, recent studies have demonstrated its capability to serve as a precursor for the trifluoromethyl radical (CF₃•). This shift in reactivity is significant because the direct introduction of a trifluoromethyl group is a crucial strategy in the development of pharmaceuticals and agrochemicals, as it can enhance properties like metabolic stability and lipophilicity. cas.cnlookchem.com

The generation of the CF₃• radical from PhSO₂CF₃ is considered challenging due to its relatively low reduction potential. sioc.ac.cn Despite this, a novel approach involving a visible-light-promoted intramolecular single electron transfer (SET) process has enabled the use of PhSO₂CF₃ as a CF₃• radical source. sioc.ac.cn This was first demonstrated in the S-trifluoromethylation of thiophenols. cas.cnrsc.orgresearchgate.net In this reaction, an electron donor-acceptor (EDA) complex forms between the electron-rich thiophenolate anion and the electron-poor this compound. cas.cnsioc.ac.cn This complex can then undergo an intramolecular SET upon irradiation with visible light, leading to the formation of the trifluoromethyl radical. cas.cnrsc.org

This discovery opens up new possibilities for trifluoromethylation reactions, providing a readily available and stable source for the valuable CF₃• radical under mild, photocatalyst-free conditions. cas.cnrsc.org

Visible-Light-Promoted Single Electron Transfer (SET) Mechanisms

Visible-light-promoted single electron transfer (SET) is a key mechanism enabling this compound to act as a trifluoromethyl radical precursor. cas.cnsioc.ac.cn This process is particularly effective in the S-trifluoromethylation of thiophenols and relies on the formation of an electron donor-acceptor (EDA) complex. cas.cnrsc.orgsioc.ac.cn

The proposed mechanism proceeds as follows:

Formation of the EDA Complex: An electron-rich species, such as a thiophenolate anion (ArS⁻), interacts with the electron-poor this compound (PhSO₂CF₃) to form an EDA complex. The formation of this complex is supported by a noticeable color change and a bathochromic shift observed in UV/vis absorption spectroscopy when the components are mixed. sioc.ac.cn

Visible Light-Induced SET: This EDA complex can absorb visible light. cas.cn Upon irradiation, a single electron is transferred from the electron donor (the thiophenolate anion) to the electron acceptor (this compound). cas.cnwikipedia.org

Generation of Radicals: This SET event generates a phenylthio radical (ArS•) and a trifluoromethyl phenyl sulfone radical anion (PhSO₂CF₃•⁻). cas.cn

Decomposition and Product Formation: The trifluoromethyl phenyl sulfone radical anion is unstable and decomposes to release the trifluoromethyl radical (CF₃•) and a benzenesulfinate anion (PhSO₂⁻). The newly formed trifluoromethyl radical can then react with the phenylthio radical to form the S-trifluoromethylated product (ArSCF₃). cas.cn

This photocatalyst-free approach is significant as it utilizes visible light to drive the reaction under mild conditions, avoiding the need for transition metal catalysts. cas.cnrsc.orgresearchgate.net The SET mechanism provides a direct pathway to generate the highly reactive trifluoromethyl radical from a stable and easily accessible precursor.

S-Trifluoromethylation of Thiophenols

The S-trifluoromethylation of thiophenols using this compound is a notable application of its function as a trifluoromethyl radical precursor under visible-light promotion. cas.cnrsc.orgmst.edu This reaction provides a direct and efficient method for the synthesis of aryl trifluoromethyl sulfides, which are important motifs in medicinal chemistry. cas.cn

The reaction is typically carried out by treating a thiophenol with this compound in the presence of a base and irradiating the mixture with visible light. cas.cn The base deprotonates the thiophenol to form the more electron-rich thiophenolate anion, which is crucial for the formation of the electron donor-acceptor (EDA) complex with this compound. cas.cn

The substrate scope of this reaction is broad, tolerating various functional groups on the thiophenol ring. cas.cn Research has shown that electron-rich thiophenols generally provide moderate yields, which can be improved by using a more electron-deficient sulfone like 1-(trifluoromethyl)-4-((trifluoromethyl)sulfonyl)benzene. cas.cn The reaction is also compatible with heterocyclic thiols, including those containing pyridine, pyrimidine, and benzothiazole (B30560) moieties. cas.cn Even substrates containing nitro groups, which can be problematic in SET reductions, have been successfully trifluoromethylated, albeit in lower yields. cas.cn

Table 1: Examples of S-Trifluoromethylation of Thiophenols

| Thiophenol Substrate | Product | Yield (%) |

|---|---|---|

| Thiophenol | Phenyl trifluoromethyl sulfide (B99878) | 81 |

| 4-Methylthiophenol | 4-Methylphenyl trifluoromethyl sulfide | 75 |

| 4-Methoxythiophenol | 4-Methoxyphenyl trifluoromethyl sulfide | 68 |

| 4-Chlorothiophenol | 4-Chlorophenyl trifluoromethyl sulfide | 85 |

| 2-Naphthalenethiol | 2-Naphthyl trifluoromethyl sulfide | 91 |

Data derived from studies on visible-light-promoted S-trifluoromethylation. cas.cn

This method has also been successfully applied to more complex molecules and can be performed on a gram scale, demonstrating its practical utility for synthesizing valuable trifluoromethyl heteroaryl sulfones after a subsequent oxidation step. cas.cn

Radical Cross-Coupling Reactions Involving Phenyl Trifluoromethyl Sulfones

While this compound itself is primarily discussed as a CF₃ radical precursor, the broader class of organosulfones, particularly those with specific activating groups, are instrumental in radical cross-coupling reactions. nih.govwordpress.com These reactions forge C(sp²)–C(sp³) bonds, which are crucial in the synthesis of pharmaceuticals and other functional materials. nih.gov

In this context, sulfones bearing a 1-phenyl-1H-tetrazol-5-yl (PT) group have emerged as effective partners in nickel-catalyzed radical cross-coupling with aryl zinc reagents. nih.govwordpress.com The PT-sulfone acts as a redox-active functional group, enabling the coupling of alkyl groups to aromatic rings. nih.gov This methodology is particularly advantageous for creating (fluoro)alkylated scaffolds that are otherwise challenging to synthesize. nih.gov

Although direct radical cross-coupling using this compound as the coupling partner is less common, related desulfonylative cross-coupling reactions highlight the role of the trifluoromethyl group in activating the C–SO₂ bond. nih.gov For instance, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have been achieved with trifluoromethyl arylsulfones as substrates, where the trifluoromethyl group is essential for promoting the cleavage of the aryl C(sp²)–SO₂ bond. nih.gov In some nickel-catalyzed reductive cross-coupling reactions of aryl sulfones with aryl bromides, this compound has been used as a model substrate to explore reaction conditions. acs.org

These examples underscore the importance of the sulfone moiety and its substituents in mediating radical cross-coupling reactions, providing a versatile platform for the synthesis of complex organic molecules. nih.govrsc.org

Other Key Reaction Mechanisms

Julia-Kocienski Olefination with Substituted Phenyl Sulfones

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgalfa-chemistry.comorganic-chemistry.org It is a modification of the classical Julia-Lythgoe olefination and typically provides excellent E-selectivity for the resulting double bond. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of a carbonyl compound with a metallated heteroaryl sulfone. alfa-chemistry.comnih.gov

While the classic Julia olefination uses phenyl sulfones, the Julia-Kocienski modification employs heteroaryl sulfones, such as benzothiazol-2-yl (BT) sulfones or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to facilitate a one-pot procedure. alfa-chemistry.comorganic-chemistry.orgnih.gov However, substituted phenyl sulfones, such as 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, have also been utilized in this reaction. organic-chemistry.orgnih.gov

The general mechanism for the Julia-Kocienski olefination is as follows:

Metallation: A strong base deprotonates the α-carbon of the alkyl heteroaryl sulfone to generate a carbanion. alfa-chemistry.comnih.gov

Aldehyde Addition: The resulting carbanion adds to an aldehyde, forming a β-alkoxy sulfone adduct. alfa-chemistry.comnih.gov

Smiles Rearrangement: The β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom. nih.gov

Elimination: The rearranged intermediate then undergoes β-elimination of sulfur dioxide (SO₂) and the heteroaryloxy anion to form the alkene product. alfa-chemistry.com

The stereochemical outcome of the reaction is influenced by the nature of the heteroaryl sulfone and the reaction conditions. For example, 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are known to significantly enhance the trans-stereoselectivity of the olefin product. alfa-chemistry.com The use of N-sulfonylimines instead of aldehydes in the Julia-Kocienski olefination with PT-sulfones has been shown to dramatically shift the selectivity to favor the Z-isomer. chemrxiv.org

Table 2: Common Heteroaryl Groups in Julia-Kocienski Olefination

| Heteroaryl Group | Abbreviation | Typical Selectivity |

|---|---|---|

| Benzothiazol-2-yl | BT | Good E-selectivity |

| 1-Phenyl-1H-tetrazol-5-yl | PT | Good E-selectivity |

| 1-tert-Butyl-1H-tetrazol-5-yl | TBT | Excellent E-selectivity |

| Pyridin-2-yl | PYR | High Z-selectivity |

| 3,5-Bis(trifluoromethyl)phenyl | BTFP | Used in modified Julia olefination |

Information compiled from various sources on the Julia-Kocienski olefination. alfa-chemistry.comorganic-chemistry.orgnih.gov

This reaction is highly valued in organic synthesis, particularly in the construction of complex natural products, due to its mild conditions, broad substrate scope, and high stereoselectivity. nih.gov

Desulfonylative Cross-Coupling

The activation and functionalization of the typically inert carbon-sulfur (C–S) bond in aryl sulfones represent a significant area of research in organic synthesis. This compound has emerged as a particularly effective substrate in this field, largely due to the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group. This group enhances the reactivity of the sulfone, facilitating the cleavage of the C(sp²)–SO₂ bond under transition-metal catalysis and enabling its use as an arylating agent in various cross-coupling reactions. nih.govsci-hub.stresearchgate.netcolab.ws This section details the mechanistic aspects of desulfonylative cross-coupling reactions involving this compound.

Nickel-Catalyzed Reductive Cross-Coupling

A significant advancement in the use of aryl sulfones is the nickel-catalyzed reductive cross-coupling of aryl trifluoromethyl sulfones with aryl bromides to form biaryl compounds. acs.orgresearchgate.net Mechanistic studies have provided substantial evidence for the direct activation of the C(Ar)–SO₂ bond by a nickel catalyst.

The reaction typically employs a Ni(II) precatalyst, such as NiCl₂, with a combination of a bidentate nitrogen ligand (e.g., dmbpy) and an electron-rich diphosphine ligand (e.g., dcype), using zinc powder as a reductant. acs.org The trifluoromethyl group on the sulfone is critical for the reaction's success; analogues with –CF₂H, –CH₃, or phenyl (–Ph) groups in place of –CF₃ show significantly lower reactivity. nih.govacs.orgresearchgate.net

Table 1: Optimization of Nickel-Catalyzed Reductive Cross-Coupling Reaction of this compound with 4-bromoanisole.

| Entry | Catalyst (mol%) | Ligand 1 (mol%) | Ligand 2 (mol%) | Reductant (equiv) | Additive | Yield (%) |

| 1 | NiCl₂ (10) | dmbpy (6) | dcype (6) | Zn (3.0) | - | 45 |

| 2 | NiCl₂ (10) | - | dcype (6) | Zn (3.0) | - | 19 |

| 3 | - | dmbpy (6) | dcype (6) | Zn (3.0) | - | No Reaction |

| 4 | NiCl₂ (10) | dmbpy (6) | dcype (6) | - | - | No Reaction |

| 5 | NiCl₂ (10) | dmbpy (6) | dcype (6) | Mn (3.0) | - | Lower Yield |

| Data sourced from a study by Ma and co-workers. acs.org |

Control experiments have been instrumental in elucidating the reaction pathway. For instance, the reaction between this compound and a preformed phenylzinc bromide did not yield the desired product in the absence of the zinc reductant, which suggests that the in-situ formation of organozinc reagents is not a primary pathway in this system. nih.govacs.orgmdpi.com This distinguishes it from other cross-coupling mechanisms.

A key breakthrough in understanding the mechanism was the isolation and X-ray crystallographic characterization of an Ar–Ni(II)–SO₂CF₃ complex. acs.orgresearchgate.net This complex is formed via the oxidative addition of the aryl sulfone to a Ni(0) species, providing direct evidence for the C(Ar)–SO₂ bond activation step. nih.govacs.org This isolated intermediate was shown to be competent in the catalytic cycle, affording the final cross-coupled product. nih.gov The proposed catalytic cycle involves the reduction of Ni(II) to Ni(0), followed by oxidative addition of the aryl sulfone to form the Ni(II) intermediate. A subsequent oxidative addition of the aryl bromide, followed by reductive elimination, would generate the biaryl product and regenerate the active catalyst.

Table 2: Effect of Sulfonyl Substituent on Nickel-Catalyzed Cross-Coupling Yield

| Phenyl Sulfone Substituent (R in Ph-SO₂R) | Yield of Biaryl Product (%) |

| -CF₃ | 45 |

| -CF₂H | Lower Yield |

| -CH₃ | Lower Yield |

| -Ph | Lower Yield |

| -F | Lower Yield |

| Data compiled from studies by Ma and co-workers. nih.govacs.orgresearchgate.net |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Phenyl trifluoromethyl sulfones also serve as effective electrophiles in palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions with arylboronic acids. nih.gov Similar to the nickel-catalyzed variants, the trifluoromethyl group plays a crucial role in promoting the activation of the C(sp²)–SO₂ bond. nih.gov Control experiments have shown that analogous sulfones, such as diphenyl sulfone and phenyl methyl sulfone, are either unreactive or significantly less reactive under the same conditions. nih.gov

In some protocols, cooperative palladium/rhodium catalysis has been employed to enhance the efficiency of the desulfonylative Suzuki-Miyaura coupling. mdpi.com Mechanistic investigations suggest that the rhodium co-catalyst facilitates the transmetalation step by mediating the transfer of the aryl group from the boronic acid to the palladium center. researchgate.net The turnover-limiting step in this cooperative system is believed to be the final C-C bond-forming reductive elimination from the palladium complex. researchgate.net The use of specific ligands, such as N-heterocyclic carbenes (NHCs), has also been shown to be effective in promoting the final desulfonylative coupling step in the modular synthesis of triarylmethanes. rsc.org

Applications of Phenyl Trifluoromethyl Sulfone in Complex Molecular Synthesis

Construction of Trifluoromethylated Alcohols and Amines

Phenyl trifluoromethyl sulfone serves as an effective nucleophilic trifluoromethylating agent for the synthesis of trifluoromethylated alcohols and amines. This transformation is typically achieved by reacting the sulfone with carbonyl compounds (aldehydes and ketones) or imines in the presence of a strong base, such as potassium tert-butoxide (t-BuOK). The base facilitates the in-situ generation of a trifluoromethyl anion equivalent, which then attacks the electrophilic carbon of the carbonyl or imine. cas.cnacs.orgorganic-chemistry.org

This method provides a direct route to α-trifluoromethylated amines, which are of significant interest as potential inhibitors for enzymes like amine oxidases and amino acid decarboxylases. acs.org The reaction with a variety of structurally diverse imines proceeds with high efficiency, yielding the desired trifluoromethylated amine products. cas.cnorganic-chemistry.org

Key research findings have demonstrated the successful trifluoromethylation of various imine substrates using this compound. The optimized conditions often involve a 1.5:1:4.5 ratio of this compound to the imine substrate and potassium tert-butoxide at low temperatures (–70 to –60 °C) in a solvent like dimethylformamide (DMF). acs.org

| Substrate (Imine) | Product (Trifluoromethylated Amine) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| N-Benzylidene-4-methylaniline | 1-(4-Methylphenyl)-2,2,2-trifluoro-1-phenylethanamine | 95 | PhSO₂CF₃, t-BuOK, DMF, -70 to -60°C, 1.5 h |

| N-(4-Methoxybenzylidene)aniline | 1-(4-Methoxyphenyl)-2,2,2-trifluoro-1-phenylethanamine | 98 | PhSO₂CF₃, t-BuOK, DMF, -70 to -60°C, 1.5 h |

| N-Benzylideneaniline | 2,2,2-Trifluoro-1,1-diphenylethanamine | 96 | PhSO₂CF₃, t-BuOK, DMF, -70 to -60°C, 1.5 h |

| N-(4-Chlorobenzylidene)aniline | 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanamine | 93 | PhSO₂CF₃, t-BuOK, DMF, -70 to -60°C, 1.5 h |

Similarly, the reaction with aldehydes and ketones provides access to trifluoromethylated alcohols. While effective for non-enolizable carbonyls, the reaction with enolizable substrates can sometimes be complicated by competing aldol (B89426) reactions. cas.cn

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The introduction of trifluoromethyl groups is a well-established strategy in the design of modern pharmaceuticals and agrochemicals to enhance their biological activity and physicochemical properties. researchgate.netresearchgate.net this compound and its derivatives are crucial building blocks for synthesizing molecules that feature a trifluoromethyl-substituted aromatic ring, a common motif in many active compounds. mdpi.com

For instance, several FDA-approved drugs contain the trifluoromethylphenyl moiety, including the anticancer agents Selinexor and Sorafenib, and the antidepressant Fluoxetine. mdpi.com While the final synthetic steps for these drugs may not directly involve this compound, its role as a precursor to key trifluoromethylated aromatic intermediates is significant. It enables the construction of the core structures that are later elaborated into the final drug molecule.

In the agrochemical sector, trifluoromethyl groups are incorporated into herbicides, insecticides, and fungicides to improve their efficacy and stability. researchgate.netnih.gov The synthesis of these complex molecules often relies on the availability of versatile trifluoromethyl-containing building blocks, for which this compound is a foundational starting material.

Role in Carbon-Carbon Bond Formation

This compound derivatives play a significant role in advanced carbon-carbon bond-forming reactions, enabling the synthesis of complex molecular architectures.

Aryl sulfones bearing trifluoromethyl groups, specifically 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, are highly effective reagents in the Julia-Kocienski olefination. nih.govorganic-chemistry.org This reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and sulfones. The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring of the sulfone enhances its reactivity and modifies the reaction pathway, allowing for a one-pot protocol with high yields and stereoselectivity. nih.govalfa-chemistry.com

This methodology has been successfully applied to the synthesis of various 1,2-disubstituted alkenes and dienes. nih.gov A notable application is the high-yielding and stereoselective synthesis of resveratrol, a biologically important stilbenoid, and its analogs. organic-chemistry.orgwikipedia.org The reaction can be performed under mild conditions, for example, using potassium hydroxide (B78521) (KOH) at room temperature or phosphazene bases at lower temperatures. nih.govorganic-chemistry.org

| Aldehyde | Base/Solvent/Temp | Product (Stilbene) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| Benzaldehyde | KOH, THF/H₂O, rt | Stilbene | 95 | 95:5 |

| 4-Methoxybenzaldehyde | KOH, THF/H₂O, rt | 4-Methoxystilbene | 98 | 96:4 |

| 4-Nitrobenzaldehyde | KOH, THF/H₂O, rt | 4-Nitrostilbene | 92 | 94:6 |

| 2-Naphthaldehyde | P₄-t-Bu, THF, -78°C | 2-Styrylnaphthalene | 91 | >98:2 |

This compound has been identified as a competent electrophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. chemrxiv.org This palladium-catalyzed reaction enables the formation of C(sp²)-C(sp²) bonds by coupling the aryl sulfone with an arylboronic acid. The trifluoromethyl group activates the sulfone, facilitating the oxidative addition of palladium into the carbon-sulfur bond, which is typically a challenging step. chemrxiv.org This methodology allows for the synthesis of non-symmetric biaryls, terphenyls, and quaterphenyls, which are common structures in medicinal chemistry and materials science. chemrxiv.orgacs.org

The reactivity of trifluoromethylphenyl sulfone in Suzuki-Miyaura coupling is intermediate between that of aryl halides and nitroarenes, which allows for sequential cross-coupling strategies on molecules bearing multiple different functional groups. chemrxiv.org

While direct applications in Sonogashira and Heck couplings are less commonly reported for this compound itself, its derivatives and the building blocks it produces are frequently used in these reactions. For example, trifluoromethyl-substituted aryl halides, which can be synthesized from precursors related to this compound, are common substrates in Sonogashira couplings to form aryl alkynes and in Heck reactions to form substituted alkenes. researchgate.netrsc.org

Development of Novel Fluorinated Building Blocks and Materials

This compound and its close analogs are not only used for direct trifluoromethylation but also serve as precursors for a variety of other valuable fluorinated building blocks. cas.cn For instance, difluoromethyl phenyl sulfone can be transformed into other useful fluorinated functionalities like difluoromethyl (CF₂H), difluoromethylene (–CF₂–), and difluoromethylidene (=CF₂) groups. cas.cn

Furthermore, recent research has shown that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor under visible light irradiation. cas.cn This reactivity has been harnessed for the S-trifluoromethylation of thiophenols, leading to the synthesis of trifluoromethyl heteroaryl sulfones, which are themselves valuable building blocks for further synthetic elaboration. cas.cn

Another example is the synthesis of azidodifluoromethyl phenyl sulfone from difluoromethyl phenyl sulfone. nih.gov This stable azide (B81097) serves as a synthetic equivalent of the azidodifluoromethyl anion and is a versatile intermediate for preparing novel nitrogen-containing fluorinated heterocycles through reactions like azide-alkyne cycloadditions. nih.gov The development of such novel reagents expands the toolbox available to chemists for the construction of complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science. cas.cnnih.gov

Computational Chemistry and Theoretical Insights into Phenyl Trifluoromethyl Sulfone Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations have proven to be an invaluable tool for elucidating the complex reaction mechanisms involving phenyl trifluoromethyl sulfone and its derivatives. By modeling the electron density of a system, DFT can accurately predict molecular structures, properties, and the energetic landscapes of chemical reactions. mdpi.com

One key area of investigation has been the nucleophilic trifluoromethylation of carbonyl compounds where this compound (PhSO₂CF₃) acts as a source of the trifluoromethyl anion (CF₃⁻). nih.gov Theoretical calculations, often performed at levels of theory such as B3LYP/6-31+G(d,p), are used to map out the reaction pathways. nih.gov For instance, in reactions involving an alkoxide-induced trifluoromethylation, DFT calculations can model the initial deprotonation events and the subsequent generation of the reactive trifluoromethylating agent. nih.gov

Furthermore, DFT has been applied to study the fragmentation of radical anions of sulfones. cas.cn For model sulfones, calculations at the ωB97XD/def2TZVP-PCM(DMSO) level of theory have been used to explore different C-S bond cleavage pathways. cas.cn These studies can determine the most energetically favorable fragmentation route, such as the mesolytic cleavage to an alkyl radical and a sulfinate anion. cas.cn

In the vicarious nucleophilic substitution (VNS) reaction, DFT has been used to analyze the reactivity patterns and mechanisms. researchgate.net Calculations at the B3LYP/6-311G(d,p) level of theory have helped to understand the activating and deactivating effects of substituents on nitroaromatic rings, providing a theoretical framework that aligns with experimental kinetic results. researchgate.net

The following table summarizes representative DFT functionals and basis sets used in studying reactions involving sulfones:

| Reaction Type | DFT Functional | Basis Set | Level of Theory |

| Nucleophilic Trifluoromethylation | B3LYP | 6-31+G(d,p) | B3LYP/6-31+G(d,p) |

| Sulfone Radical Anion Fragmentation | ωB97XD | def2TZVP | ωB97XD/def2TZVP-PCM(DMSO) |

| Vicarious Nucleophilic Substitution | B3LYP | 6-311G(d,p) | B3LYP/6-311G(d,p) |

Elucidation of Energetics and Transition States

A significant contribution of computational chemistry is the ability to calculate the energetics of reaction pathways and characterize the structures of transient species like transition states. This information is critical for understanding reaction rates and selectivity.

In the study of fluoro-Julia-Kocienski intermediates, DFT calculations have been used to compare the energy barriers for C-C versus C-S bond cleavage. chinesechemsoc.org For example, when the R group is methyl, the transition state for C-C bond cleavage (a-TS2) leading to the E-olefin was found to be 8.7 kcal/mol more stable than the transition state for C-S bond cleavage (a-TS2-3). chinesechemsoc.org Conversely, when the R group is trifluoromethyl, the transition state for C-S bond cleavage (b-TS2) was 4.7 kcal/mol more favorable than the C-C cleavage pathway. chinesechemsoc.org These calculations clearly demonstrate how substituent effects can dramatically alter the preferred reaction pathway by influencing the relative energies of the transition states. chinesechemsoc.org

Activation energy decomposition analysis can further reveal the origins of these energy barriers. For instance, the higher activation energy for C-S bond cleavage in certain systems was primarily attributed to the interaction energy between the aldehyde and the carbanion intermediate. chinesechemsoc.org

In the context of vicarious nucleophilic substitution, DFT calculations have been used to create theoretical scales of electrophilicity for various substituted nitrobenzenes. researchgate.net These scales, derived from calculated electronic properties, correlate well with the experimentally observed reactivity and the electron-donating or -withdrawing nature of the substituents. researchgate.net The table below shows calculated global electrophilicity (ω) values for some ortho-substituted nitrobenzenes. researchgate.net

| Substituent (Z) | Energy (kcal/mol) | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

| CF₃ | -483,035 | -4.64 | 11.76 | 0.915 |

| Cl | -560,394 | -4.23 | 11.36 | 0.788 |

| Me | -296,936 | -4.01 | 11.19 | 0.717 |

| OMe | -343,895 | -3.75 | 10.93 | 0.644 |

| t-Bu | -370,408 | -3.73 | 11.62 | 0.600 |

| OPh | -463,445 | -3.51 | 10.59 | 0.581 |

| NMe₂ | -355,942 | -3.15 | 10.14 | 0.488 |

Data from a computational study on vicarious nucleophilic substitution reactions. researchgate.net

These theoretical investigations provide a quantitative understanding of how substituents influence the energetics and, consequently, the outcome of the reaction.

Stereochemical Investigations via Computational Models

Computational models are particularly powerful in predicting and explaining the stereochemistry of reactions involving chiral centers or leading to stereoisomeric products.

In the Julia-Kocienski olefination with N-sulfonylimines, DFT calculations have been instrumental in explaining the observed high Z-selectivity. chemrxiv.org By comparing the energies of the transition states leading to the E and Z isomers (TS1_E and TS1_Z), researchers found that the transition state leading to the Z-isomer is significantly more stable. For example, in one studied reaction, TS1_Z was calculated to be 3.3 kcal/mol more stable than TS1_E, corresponding to an E/Z ratio that was in excellent agreement with the experimental result of 2:98. chemrxiv.org This demonstrates that the stereoselectivity is determined in the initial 1,2-addition step. chemrxiv.org

Similarly, in the study of 2-deoxy-2-trifluoromethyl sugar mimetics, computational calculations were performed to understand the stereoselectivity of the glycosylation step. rsc.org The presence of the bulky and electron-withdrawing trifluoromethyl group at the C-2 position was found to significantly influence the stability of the intermediate oxocarbenium ion. rsc.org These computational insights, combined with experimental observations, revealed that the 1,2-trans glycosides are formed preferentially due to a combination of steric and electronic control exerted by the trifluoromethyl group. rsc.org

Investigations into the deamination of enantioenriched amines have also utilized computational models to rationalize the stereochemical outcome. The observation of a product with an inverted configuration and eroded enantiomeric purity suggested a nucleophilic substitution mechanism with partial racemization. beilstein-journals.org Computational studies can model the competing Sₙ1 and Sₙ2 pathways and the potential for racemization via intermediates like a diazo↔diazonium equilibrium, providing a more complete picture of the reaction's stereochemical course. beilstein-journals.org

These examples highlight the synergy between experimental and computational chemistry, where theoretical models provide a detailed, molecular-level understanding of the factors that govern the stereochemical outcome of complex organic reactions.

Future Perspectives and Emerging Research Directions

Green Chemistry Approaches in Phenyl Trifluoromethyl Sulfone Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound, with a focus on minimizing environmental impact and enhancing sustainability.

Recent breakthroughs have demonstrated the use of visible light to promote the S-trifluoromethylation of thiophenols with this compound, eliminating the need for a photoredox catalyst. cas.cnrsc.org In this approach, arylthiolate anions form an electron donor-acceptor (EDA) complex with this compound. cas.cnrsc.orgresearchgate.net This complex can undergo an intramolecular single electron transfer (SET) reaction upon irradiation with visible light, generating a trifluoromethyl radical. cas.cnrsc.orgresearchgate.net This method represents a significant advancement in green chemistry by utilizing light as a clean and renewable energy source, thereby avoiding the use of potentially toxic and expensive transition metal catalysts. cas.cnresearchgate.net

Another strategy that aligns with green chemistry principles is the development of copper-catalyzed difunctionalization of alkenes using fluoroalkyl phenyl sulfones. cas.cn This method allows for the simultaneous introduction of a fluoroalkyl group and a thio group across a double bond in a single step, which is an efficient strategy for building molecular complexity. cas.cn By using a catalytic amount of copper, this reaction minimizes waste and improves atom economy compared to stoichiometric reagents. cas.cn The meticulous selection of solvent and base is crucial for the success of this transformation, highlighting the importance of reaction optimization in developing greener synthetic protocols. cas.cn

These approaches underscore a growing trend towards the development of more environmentally benign methods for the synthesis and application of this compound and related compounds, reducing reliance on hazardous reagents and minimizing waste generation.

Flow Chemistry and Continuous Processing for Efficient Transformations

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis and transformation of chemical compounds, offering significant advantages over traditional batch methods. researchgate.netnjbio.comstolichem.comseqens.com The application of flow chemistry to reactions involving this compound holds the potential for more efficient, safer, and scalable synthetic processes. njbio.comstolichem.comseqens.com

The key benefits of flow chemistry include enhanced heat and mass transfer, which allows for better control over reaction conditions and can lead to higher yields and purities. researchgate.netnjbio.com The small reactor volumes inherent in flow systems also contribute to increased safety, particularly when dealing with highly reactive or hazardous intermediates. stolichem.comseqens.comlabunlimited.com Furthermore, flow chemistry facilitates rapid and straightforward optimization of reaction parameters and allows for easier scale-up by extending the operation time or by running multiple reactors in parallel. researchgate.netstolichem.com

While specific examples of the synthesis of this compound in flow reactors are not yet widely reported, the general advantages of this technology are directly applicable. For instance, reactions that are highly exothermic or involve unstable intermediates could be performed more safely and efficiently in a continuous flow setup. The precise control over temperature and residence time in a flow reactor could also lead to improved selectivity in reactions where multiple products are possible. njbio.comlabunlimited.com

The integration of in-line purification and analysis techniques with flow reactors can further streamline the synthetic process, enabling a seamless transition from reaction to purification and analysis. This approach not only increases efficiency but also reduces manual handling and potential exposure to chemicals. As the field of flow chemistry continues to advance, its application to the synthesis and functionalization of this compound is expected to grow, leading to more sustainable and cost-effective manufacturing processes.

Expansion of Substrate Scope and Reaction Diversity

Research into the reactivity of this compound and its analogs is continuously expanding the scope of accessible chemical transformations and the variety of substrates that can be functionalized. These developments are crucial for the synthesis of novel and complex molecules with potential applications in various fields.

One notable area of expansion is the difunctionalization of alkenes. cas.cn A photoredox copper-catalyzed three-component reaction has been developed for the fluoroalkylation-thiolation of alkenes using various fluoroalkyl phenyl sulfones, including the trifluoromethyl derivative. cas.cn This method has been shown to be effective for a range of substituted styrenes, including those with both electron-donating and electron-deficient groups. cas.cn While the reaction rate was observed to be lower for aliphatic olefins, the successful inclusion of this substrate class demonstrates a broadening of the reaction's applicability. cas.cn

The substrate scope of S-trifluoromethylation of thiophenols using this compound under visible light has also been explored. cas.cn The reaction is sensitive to the electronic nature of the thiophenols, with moderate yields observed for electron-rich substrates. cas.cn However, the use of a more electron-deficient sulfone reagent, 1-(trifluoromethyl)-4-((trifluoromethyl)sulfonyl)benzene, can improve the yields in these cases. cas.cn The reaction is also compatible with heterocyclic thiols, including those containing pyridine, pyrimidine, and benzothiazole (B30560) motifs, further extending its utility. cas.cn

Beyond trifluoromethylation, the methodology has been successfully applied to S-pentafluoroethylation and S-perfluoroisopropylation using the corresponding perfluoroalkyl phenyl sulfones. cas.cnrsc.org This demonstrates the potential for introducing a variety of perfluoroalkyl groups, which can significantly impact the properties of the resulting molecules. cas.cn

The development of these new reactions and the successful application to a wider range of substrates, including complex and functionalized molecules, underscore the versatility of this compound as a reagent in modern organic synthesis. cas.cn

Table 1: Substrate Scope in the Fluoroalkylation-Thiolation of Alkenes

| Substrate | Product Yield (%) |

|---|---|

| Styrene | Good |

| Styrenes with electron-donating groups (methyl, phenyl, phenoxy) | Moderate to Excellent |

| Styrenes with electron-deficient groups | Comparable to electron-rich ones |

| 1,1'-Disubstituted olefin | Good |

| Aliphatic olefins | 41-52 |

Table 2: Substrate Scope in the S-Perfluoroalkylation of Thiophenols

| Substrate | Perfluoroalkyl Group | Product Yield (%) |

|---|---|---|

| Thiophenol | CF3 | 81 |

| Electron-rich thiophenols | CF3 | Moderate |

| Pyridine-thiol | CF3 | Good |

| Pyrimidine-thiol | CF3 | Good |

| Benzothiazole-thiol | CF3 | Good |

| Thiophenol | C2F5 | Good |

| Thiophenol | (CF3)2CF | Good |

Integration into Automated Synthesis Platforms

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly testing large numbers of compounds for a specific biological activity or physical property. nih.govchemcopilot.comnih.gov By integrating the synthesis of compounds containing the trifluoromethylsulfonyl group directly with HTS assays, researchers can quickly identify promising lead compounds. nih.govrsc.org This "on-the-fly" synthesis and screening approach can significantly shorten the discovery pipeline and reduce the costs associated with traditional compound library acquisition and management. rsc.org

Q & A

Q. What are the primary synthetic routes for phenyl trifluoromethyl sulfone, and how can purity be optimized in laboratory settings?

this compound is synthesized via nucleophilic trifluoromethylation using intermediates like trifluoromethyl phenyl sulfoxide or sulfone. Key reagents include Shibata Reagent I (CAS RN: 1046786-08-6), which facilitates controlled trifluoromethyl group transfer. Purity optimization involves rigorous solvent selection (e.g., anhydrous conditions), chromatographic purification, and spectroscopic validation (e.g., <sup>19</sup>F NMR to confirm absence of byproducts) .

Q. How does this compound act as a trifluoromethylating agent in organic synthesis?

The sulfone’s electron-deficient sulfur center enables nucleophilic trifluoromethylation via electron donor-acceptor (EDA) complexes. For example, arylthiolate anions form EDA complexes with the sulfone, triggering single-electron transfer (SET) under visible light to generate trifluoromethyl radicals. This methodology is critical for synthesizing fluorinated pharmaceuticals and agrochemicals .

Advanced Research Questions

Q. What experimental strategies ensure the stability of this compound as a diluent in high-radiation nuclear reprocessing environments?

Stability under nitric acid and gamma radiation is critical for its use in grouped actinide extraction (GANEX). Methodologies include:

- Thermal/Radiolytic Degradation Studies : Accelerated aging tests (e.g., 60°C in 4M HNO3) coupled with GC-MS to monitor decomposition products like SO2 and fluorinated fragments .

- Solvent Formulation : Blending with tributyl phosphate (TBP) and CyMe4-BTBP to enhance radiolytic resistance, validated by distribution ratio measurements for Am(III)/Cm(III) .

Q. How do steric and electronic properties of the trifluoromethyl group in sulfone derivatives influence biological activity?

Comparative studies of vitamin D3 sulfone analogs reveal that the trifluoromethyl group’s strong electron-withdrawing effect and steric bulk enhance antiproliferative activity (order: CH3 < i-Pr < CF3). Methodological approaches include:

- Molecular Docking : To assess binding affinity to vitamin D receptors.

- Calcemic Activity Assays : Measuring serum calcium levels in rodent models to correlate low toxicity with electronic effects .

Q. What analytical techniques resolve contradictions in solvent extraction data for this compound-based systems?

Discrepancies in distribution ratios (e.g., for An(III)/Ln(III)) arise from competing complexation or redox reactions. Resolution strategies include:

Q. How can this compound intermediates improve efficiency in fluorinated compound synthesis?

The sulfone’s reactivity in SET mechanisms enables one-pot trifluoromethylation of heteroarenes. Optimization involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.